Potassium 2-(2,2,2-trifluoroethoxy)acetate

Carboxylate Salt Stability Solid-State Handling Procurement Quality

This potassium carboxylate salt enables room-temperature solid handling and direct dissociation in aqueous media to yield the reactive 2-(2,2,2-trifluoroethoxy)acetate nucleophile—eliminating the hydrolysis step required for ester precursors. With a logP of -3.6808, it excels in aqueous-phase nucleophilic substitutions and carboxylate couplings. The potassium counterion enhances nucleophilicity relative to sodium analogs, ensuring optimal reactivity for trifluoroethoxylation and etherification reactions. Procure as a stable, easy-weighing powder to avoid cold-chain logistics.

Molecular Formula C4H4F3KO3
Molecular Weight 196.17 g/mol
CAS No. 1007036-34-1
Cat. No. B3373505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-(2,2,2-trifluoroethoxy)acetate
CAS1007036-34-1
Molecular FormulaC4H4F3KO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])OCC(F)(F)F.[K+]
InChIInChI=1S/C4H5F3O3.K/c5-4(6,7)2-10-1-3(8)9;/h1-2H2,(H,8,9);/q;+1/p-1
InChIKeyKYCYPJDZGSYIMO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 2-(2,2,2-trifluoroethoxy)acetate (CAS 1007036-34-1) for Research and Industrial Procurement: Technical Baseline and Comparators


Potassium 2-(2,2,2-trifluoroethoxy)acetate (CAS 1007036-34-1) is an organofluorine compound with the molecular formula C₄H₄F₃KO₃ and a molecular weight of 196.17 g/mol [1]. It consists of a trifluoroethoxy group attached to an acetate moiety and is supplied as a potassium carboxylate salt . The compound is commercially available with a typical purity specification of 95% and is recommended for storage in a cool, dry environment . In solution, the compound dissociates to provide the reactive 2-(2,2,2-trifluoroethoxy)acetate anion, which can function as a nucleophile in various chemical transformations .

Why Potassium 2-(2,2,2-trifluoroethoxy)acetate (CAS 1007036-34-1) Cannot Be Replaced by In-Class Analogs in Synthetic and Procurement Contexts


The 2-(2,2,2-trifluoroethoxy)acetate scaffold exists in multiple forms, including the free acid (CAS 675-67-2), methyl ester (C₅H₇F₃O₃, 172.10 g/mol), and ethyl ester (CAS 88383-15-7, 186.13 g/mol) . Each variant exhibits distinct physicochemical properties—most notably logP values, which differ by up to approximately 4.33 log units across the series—and different ionic states that directly impact their suitability for specific reaction conditions, downstream applications, and procurement considerations . The potassium salt form offers a unique combination of solid-state handling convenience and aqueous solubility that the corresponding esters and free acid do not provide . Substituting one form for another without accounting for these differences can lead to reaction incompatibility, unexpected solubility behavior, or procurement of material with inappropriate purity profiles for the intended application.

Quantitative Differentiation Evidence for Potassium 2-(2,2,2-trifluoroethoxy)acetate (CAS 1007036-34-1) Procurement


Ionic Form Versus Free Acid: Solid-State Stability and Handling Advantages for Procurement

Potassium 2-(2,2,2-trifluoroethoxy)acetate is supplied as a solid potassium carboxylate salt powder, whereas the corresponding free acid, 2-(2,2,2-trifluoroethoxy)acetic acid (CAS 675-67-2), is typically handled as a liquid or low-melting solid requiring more stringent storage conditions . The potassium salt is stored at room temperature , while the free acid is recommended for storage at 2-8°C under desiccation . This difference in physical state and storage requirements directly impacts procurement logistics, shelf-life predictability, and ease of accurate weighing in laboratory settings.

Carboxylate Salt Stability Solid-State Handling Procurement Quality

Carboxylate Salt Versus Ester Forms: Aqueous Solubility and Reaction Compatibility Differentiation

Potassium 2-(2,2,2-trifluoroethoxy)acetate dissociates in aqueous solution to provide the reactive 2-(2,2,2-trifluoroethoxy)acetate anion, which functions as a nucleophile in various chemical transformations . In contrast, the corresponding ethyl ester (CAS 88383-15-7) and methyl ester (C₅H₇F₃O₃) require prior hydrolysis to generate the carboxylate functionality, adding a synthetic step that introduces additional reagent costs and purification requirements . The potassium salt form eliminates the need for this extra hydrolysis step when carboxylate nucleophilicity is required, streamlining reaction workflows.

Carboxylate Salt Reactivity Aqueous Solubility Nucleophile Generation

LogP Differential: Potassium Salt Shows Substantially Lower Lipophilicity Versus Free Acid

Computational chemistry data indicate a logP value of -3.6808 for potassium 2-(2,2,2-trifluoroethoxy)acetate . In contrast, the free acid form, 2-(2,2,2-trifluoroethoxy)acetic acid, has a reported XLogP3 value of 0.8 . This represents a difference of approximately 4.48 log units, indicating that the potassium salt is substantially more hydrophilic than the free acid. This marked difference in predicted lipophilicity translates to divergent solubility profiles, partitioning behavior, and potential membrane permeability characteristics that affect both reaction medium selection and downstream application suitability.

Lipophilicity LogP Physicochemical Property

Potassium Counterion Versus Sodium Analog: Comparative Reactivity in Trifluoroethoxylation Reactions

Potassium counterions are well-established in the literature as superior to sodium analogs for trifluoroethoxylation chemistry. Recent work demonstrated that potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK) serves as a highly reactive synthon for one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors [1]. The potassium counterion contributes to enhanced nucleophilicity and solubility characteristics in organic media relative to sodium salts, which is a class-level phenomenon applicable to trifluoroethoxy-containing potassium carboxylates. The sodium analog, sodium 2,2,2-trifluoroethanolate, is typically employed as a more limited reagent with less favorable solubility in non-aqueous reaction media .

Trifluoroethoxylation Potassium vs Sodium Nucleophile Reactivity

Purity Specification and Vendor Availability: Consistent 95% Minimum Purity Across Reputable Suppliers

Potassium 2-(2,2,2-trifluoroethoxy)acetate is consistently offered at a minimum purity specification of 95% across multiple reputable chemical suppliers including Sigma-Aldrich (Enamine product line), AKSci, ChemScene, and CymitQuimica . This standardization simplifies procurement benchmarking and reduces the risk of batch-to-batch variability. In contrast, the free acid and ester forms are available from more limited supplier networks with variable purity specifications ranging from 95% to 98%, potentially requiring additional vendor qualification efforts.

Purity Specification Quality Assurance Procurement Benchmark

Optimal Application Scenarios for Potassium 2-(2,2,2-trifluoroethoxy)acetate (CAS 1007036-34-1) Based on Differentiated Properties


Aqueous-Phase Nucleophilic Substitution and Carboxylate-Mediated Coupling Reactions

Due to its dissociation in aqueous media to directly generate the reactive 2-(2,2,2-trifluoroethoxy)acetate anion, this compound is optimal for nucleophilic substitution and carboxylate-mediated coupling reactions conducted in aqueous or polar solvent systems. Unlike ester precursors that require a separate hydrolysis step, the potassium salt form allows direct deployment as a carboxylate nucleophile, reducing reaction step count and minimizing reagent consumption . The substantially negative logP (-3.6808) further supports its suitability for aqueous-phase reaction conditions .

Synthetic Workflows Requiring Room-Temperature Stable, Accurately Weighable Solid Intermediates

The potassium salt is supplied as a solid powder stable at room temperature, making it the preferred form for research laboratories requiring precise gravimetric handling and straightforward storage logistics . In contrast, the free acid requires refrigerated storage (2-8°C) under desiccation, which introduces cold-chain dependency and potential moisture absorption during weighing. For high-throughput synthesis operations and core facility workflows where accurate weighing of multiple intermediates is routine, the solid potassium salt form reduces operational friction .

Trifluoroethoxylation Chemistry Leveraging Potassium Counterion Reactivity Advantages

For chemists conducting trifluoroethoxylation of aromatic or aliphatic precursors, the potassium counterion form aligns with literature precedent demonstrating superior reactivity relative to sodium analogs . While direct comparative data for this specific acetate salt are not available, the class-level inference from potassium 2,2,2-trifluoroethoxide chemistry suggests that potassium trifluoroethoxy-containing salts offer enhanced nucleophilicity and solubility in organic reaction media. This makes the potassium salt the rational choice over any sodium analog for trifluoroethoxy group transfer or etherification reactions .

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